Cytotoxic Activity of Melianodiol Against MCF-7 Breast Cancer Cells Compared to Co-Isolated Triterpenoids and Cisplatin
In a direct head-to-head comparison of eight compounds isolated from Chisocheton pentandrus stem bark, melianodiol demonstrated the most potent cytotoxic activity against MCF-7 breast cancer cells in vitro. The compound achieved an IC50 of 16.84 μM, which compared favorably to the clinical reference agent cisplatin (IC50 = 13.2 μM) and was substantially more active than the other seven co-isolated triterpenoids from the same plant source [1].
| Evidence Dimension | In vitro cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 16.84 μM |
| Comparator Or Baseline | Cisplatin (IC50 = 13.2 μM); seven other co-isolated triterpenoids (cabralealactone, cabraleadiol, prototiamin A, 23-desmethyllimocin B, neemfruitins A, protoxylocarpin G, indicalilacol) all exhibited weaker activity |
| Quantified Difference | Melianodiol was 1.3-fold less potent than cisplatin but the most active among all eight natural triterpenoids tested |
| Conditions | MCF-7 human breast cancer cell line; in vitro cytotoxicity assay; compounds isolated from n-hexane extract of Chisocheton pentandrus stem bark; structures confirmed by 1D/2D NMR and HRMS |
Why This Matters
This data establishes melianodiol as the principal cytotoxic constituent within its co-isolated triterpenoid fraction and provides a quantitative benchmark (cisplatin) for cross-study comparison, enabling informed selection when procuring the compound for cancer research applications.
- [1] Supriatno S, Harneti D, Maharani R, et al. Cytotoxic triterpenoids from Chisocheton pentandrus. Phytochemistry. 2021;187:112759. View Source
